molecular formula C21H25N3O3 B12015601 N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide CAS No. 767335-50-2

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide

Cat. No.: B12015601
CAS No.: 767335-50-2
M. Wt: 367.4 g/mol
InChI Key: DETSJMJPZMEBKW-OEAKJJBVSA-N
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Description

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide typically involves the following steps:

    Formation of the Hydrazone: The initial step involves the condensation of 4-butoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

The reaction conditions generally include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with different alkoxy groups replacing the butoxy group.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its hydrazone linkage is of particular interest due to its ability to form stable complexes with metal ions, which can be useful in developing new drugs or diagnostic agents.

Medicine

In medicine, researchers might explore the compound’s potential as an anti-cancer or anti-inflammatory agent. The presence of the benzamide moiety suggests possible interactions with biological targets such as enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide exerts its effects depends on its interaction with molecular targets. The hydrazone linkage can interact with metal ions, potentially inhibiting enzymes that require metal cofactors. The benzamide moiety may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
  • N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
  • N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide

Uniqueness

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

767335-50-2

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C21H25N3O3/c1-3-4-13-27-19-11-7-17(8-12-19)14-23-24-20(25)15-22-21(26)18-9-5-16(2)6-10-18/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,26)(H,24,25)/b23-14+

InChI Key

DETSJMJPZMEBKW-OEAKJJBVSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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